molecular formula C13H19NO B2432918 5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1368157-99-6

5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2432918
CAS No.: 1368157-99-6
M. Wt: 205.301
InChI Key: NLHNXYKKJHCVSX-UHFFFAOYSA-N
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Description

5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol . It is a derivative of tetrahydroquinoline, characterized by the presence of methoxy and trimethyl groups. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of this compound with suitable reagents to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-8-13(2,3)14-10-6-5-7-11(15-4)12(9)10/h5-7,9,14H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHNXYKKJHCVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C(=CC=C2)OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368157-99-6
Record name 5-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
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